Molecular weight and formula of 2-[1-(Methylamino)ethyl]phenol hydrochloride
Molecular weight and formula of 2-[1-(Methylamino)ethyl]phenol hydrochloride
An In-Depth Technical Guide to the Molecular Weight, Formula, and Characterization of 2-[1-(Methylamino)ethyl]phenol Hydrochloride and Its Isomers
This guide provides a comprehensive technical overview of 2-[1-(Methylamino)ethyl]phenol hydrochloride, a compound whose precise identity can be ambiguous due to the unspecified position of the hydroxyl group on the phenol ring. This document will primarily focus on the ortho-isomer, as denoted by the "2-" prefix in the chemical name. However, to provide a thorough and contextually relevant resource for researchers, scientists, and drug development professionals, this guide will also explore the more extensively studied para-isomer, commonly known as N-methyltyramine, and the structurally related meta-isomer, phenylephrine. Each of these compounds shares a similar core structure but exhibits unique physicochemical properties and biological activities.
Isomeric Landscape and Physicochemical Properties
The chemical name "[1-(Methylamino)ethyl]phenol" can refer to three distinct positional isomers: ortho (2-), meta (3-), and para (4-), depending on the location of the hydroxyl group on the phenyl ring. The hydrochloride salt forms of these isomers are typically used to improve solubility and stability.
A summary of the key physicochemical properties of the free base and hydrochloride salt of the ortho-isomer, along with the related para- and meta-isomers, is presented below.
| Property | 2-[1-(Methylamino)ethyl]phenol (ortho-isomer) | 4-[2-(Methylamino)ethyl]phenol (para-isomer, N-Methyltyramine) [1][2][3] | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol (meta-isomer, Phenylephrine) |
| Synonyms | o-Synephrine | p-(2-Methylaminoethyl)phenol, N-Methyltyramine | m-Synephrine, Neo-Synephrine |
| Molecular Formula (Free Base) | C9H13NO[4] | C9H13NO[1][3] | C9H13NO2 |
| Molecular Weight (Free Base) | 151.21 g/mol [4] | 151.21 g/mol [1][3] | 167.21 g/mol |
| Molecular Formula (HCl Salt) | C9H14ClNO | C9H14ClNO[2][5] | C9H14ClNO2 |
| Molecular Weight (HCl Salt) | 187.67 g/mol | 187.67 g/mol [2] | 203.67 g/mol |
| CAS Number (HCl Salt) | Not readily available | 13062-76-5[2][5] | 61-76-7 |
Synthesis and Chemical Logic
The synthesis of [1-(Methylamino)ethyl]phenol hydrochloride isomers generally involves a multi-step process starting from a corresponding hydroxyacetophenone. The choice of starting material dictates the final position of the hydroxyl group.
General Synthesis Pathway
A common synthetic route involves the reductive amination of a hydroxyacetophenone with methylamine. This process typically includes the following key transformations:
-
Formation of an Imine: The ketone group of the hydroxyacetophenone reacts with methylamine to form an imine intermediate.
-
Reduction of the Imine: The imine is then reduced to a secondary amine. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.
-
Formation of the Hydrochloride Salt: The resulting free base is treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.
The diagram below illustrates a generalized workflow for the synthesis of a [1-(Methylamino)ethyl]phenol hydrochloride isomer.
Caption: Generalized synthesis workflow for [1-(Methylamino)ethyl]phenol hydrochloride isomers.
For instance, the synthesis of N-methyltyramine hydrochloride (the para-isomer) can be achieved by the catalytic hydrogenation of a precursor in the presence of a palladium on carbon (Pd/C) catalyst and hydrochloric acid[6].
Analytical Characterization
The structural elucidation and quantification of 2-[1-(Methylamino)ethyl]phenol hydrochloride and its isomers rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the analysis of these polar compounds. Due to their hydrophilic nature, achieving adequate retention on traditional C18 columns can be challenging. Therefore, methods often employ mixed-mode chromatography or hydrophilic interaction liquid chromatography (HILIC).
Key Considerations for HPLC Method Development:
-
Stationary Phase: A mixed-mode column combining reversed-phase and cation-exchange mechanisms can provide good retention and peak shape without the need for ion-pairing reagents[7].
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) and an organic modifier like acetonitrile or methanol[8]. The pH of the mobile phase is a critical parameter for controlling the retention of these ionizable compounds.
-
Detection: UV detection is commonly used, with the wavelength set to a maximum absorbance of the phenyl ring, typically around 220-280 nm[9][10].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of these compounds, particularly in complex matrices. Due to the low volatility of the hydrochloride salts and the presence of polar functional groups, derivatization is often required to improve their chromatographic behavior.
Typical GC-MS Workflow:
-
Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.
-
Derivatization: The hydroxyl and amine groups are typically derivatized (e.g., by silylation or acylation) to increase volatility and thermal stability.
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) is commonly used for separation.
-
MS Detection: Mass spectrometry provides structural information through fragmentation patterns and allows for sensitive and selective detection using modes like selected ion monitoring (SIM).
The following diagram outlines a standard workflow for the analytical characterization of these compounds.
Caption: General analytical workflow for the characterization of [1-(Methylamino)ethyl]phenol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the isomers.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 2-[1-(Methylamino)ethyl]phenol, one would expect characteristic signals for the aromatic protons (with splitting patterns indicative of ortho substitution), the methine proton of the ethyl group, the methyl group attached to the nitrogen, and the methyl group of the ethyl chain. The position of the aromatic protons is a key differentiator between the ortho, meta, and para isomers.
-
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule, confirming the carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between the isomers[11].
Experimental Protocol: HPLC-UV Analysis
This section provides a representative HPLC protocol for the analysis of phenylephrine (a meta-isomer) that can be adapted for the analysis of 2-[1-(Methylamino)ethyl]phenol hydrochloride.
Objective: To quantify the concentration of the analyte in a bulk or formulated sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
HPLC column: Cogent Diamond Hydride™, 2.2 µm, 120 Å, 2.1 x 50 mm or equivalent[10].
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).
-
Standard solution of the analyte of known concentration.
-
Sample solution prepared by accurately weighing and dissolving the sample in the mobile phase.
-
0.45 µm syringe filters.
Chromatographic Conditions (starting point for method development):
-
Mobile Phase Gradient: 95% A / 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 225 nm[10].
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection[10].
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Applications and Field Insights
The different isomers of [1-(Methylamino)ethyl]phenol have distinct biological activities and applications:
-
o-Synephrine (ortho-isomer): This isomer is less common and not as well-studied as its para and meta counterparts. It is not typically found in dietary supplements[12].
-
m-Synephrine (Phenylephrine, a meta-isomer derivative): This compound is a well-known alpha-1 adrenergic receptor agonist and is widely used as a nasal decongestant and to increase blood pressure[12][13].
-
p-Synephrine (para-isomer): This is the main protoalkaloid found in bitter orange (Citrus aurantium) and is a common ingredient in dietary supplements marketed for weight loss and energy[12].
-
N-Methyltyramine (para-isomer): Found in various plants, it acts as a trace amine and has pressor effects[1]. It is also an antagonist of the α2-adrenoreceptor[14].
The structural differences between these isomers, particularly the position of the hydroxyl group, significantly impact their binding affinity to adrenergic receptors and, consequently, their pharmacological effects. This underscores the critical importance of accurate identification and quantification of the specific isomer present in a sample, especially in the context of pharmaceutical quality control and the analysis of dietary supplements.
References
-
HELIX Chromatography. HPLC Methods for analysis of Phenylephrine. [Link]
- Google Patents. CN103755576A - Synthesis method of N-methyl tyramine hydrochloride.
-
Wikipedia. N-Methyltyramine. [Link]
-
LookChem. One Synthetic Approach of Phenylephrine hydrochloride - Chempedia. [Link]
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Wikipedia. Synephrine. [Link]
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ResearchGate. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Request PDF. [Link]
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Agilent. Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. [Link]
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SIELC Technologies. HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column. [Link]
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MicroSolv Technology Corporation. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote. [Link]
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PMC (PubMed Central). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. [Link]
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PMC (PubMed Central). Effects of p-Synephrine during Exercise: A Brief Narrative Review. [Link]
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The University of Alabama at Birmingham. TECHNICAL REPORT Exactly which synephrine alkaloids does Citrus aurantium (bitter orange) contain?. [Link]
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MDPI. The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations. [Link]
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PMC (PubMed Central). 1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]
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PubChem. N-Methyltyramine hydrochloride. [Link]
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PubChemLite. 2-[1-(methylamino)ethyl]phenol (C9H13NO). [Link]
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